N-(2,5-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-ethylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-4-9-12(20-16-15-9)13(17)14-10-7-8(18-2)5-6-11(10)19-3/h5-7H,4H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYAUPAGSLQVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2,5-dimethoxyaniline with ethyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like halides or amines.
Cyclization: The thiadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
a) Thiazole-Based Carboxamides
Compounds such as 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide () replace the 1,2,3-thiadiazole ring with a thiazole core. The thiazole ring, containing one sulfur and one nitrogen atom, differs electronically from the 1,2,3-thiadiazole system, which has two nitrogen atoms adjacent to sulfur. This difference alters reactivity and binding affinity. For example, thiazole derivatives in demonstrated statistically significant activity in biological assays (p < 0.05) , though direct comparisons to the target compound are unavailable.
b) 1,3,4-Thiadiazole Derivatives
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamides () feature a 1,3,4-thiadiazole ring with a thioxo (S=O) group. The saturated 4,5-dihydro structure reduces aromaticity compared to the fully unsaturated 1,2,3-thiadiazole in the target compound.
Substituent Effects
a) Aromatic Ring Modifications
- 2,5-Dimethoxyphenyl vs. Pyridinyl/Trifluoromethylphenyl: The target compound’s 2,5-dimethoxyphenyl group provides electron-donating methoxy substituents, contrasting with the electron-withdrawing trifluoromethyl groups in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () .
b) Alkyl and Amide Linkers
- The 4-ethyl group on the thiadiazole ring in the target compound may increase lipophilicity compared to methyl-substituted analogs ().
- Carboxamide vs. Acetamide Linkers: The target’s carboxamide linker (CONH) differs from acetamide (CH2CONH) derivatives in , affecting hydrogen-bonding capacity and steric bulk.
Key Differentiators of the Target Compound
- Electronic Profile : The 1,2,3-thiadiazole core’s electron deficiency may enhance reactivity in nucleophilic environments.
- Substituent Synergy : The ethyl group balances lipophilicity, while the 2,5-dimethoxyphenyl carboxamide offers hydrogen-bonding sites.
- Synthetic Flexibility : Amide coupling routes (as in ) allow modular substitution for activity optimization.
Biological Activity
N-(2,5-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound belongs to the thiadiazole family, which is known for its diverse biological activities. Its structure can be depicted as follows:
- Thiadiazole Core : The 1,2,3-thiadiazole moiety is crucial for its biological activity.
- Substituents : The presence of a 2,5-dimethoxyphenyl group and an ethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing thiadiazole scaffolds exhibit significant anticancer properties. For instance:
- In Vitro Studies : A study demonstrated that derivatives of thiadiazoles can inhibit cancer cell proliferation effectively. The compound's IC50 values against various cancer cell lines were reported to be in the range of 1.82 to 5.55 µM, indicating potent activity compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG-2 | 3.45 |
| Reference Drug (Doxorubicin) | HepG-2 | 4.50 |
The compound was shown to induce apoptosis in HepG-2 cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers .
Antimicrobial Activity
The antimicrobial potential of thiadiazoles has been well-documented. In particular:
- Minimum Inhibitory Concentrations (MIC) : The compound exhibited MIC values ranging from 1.95 to 15.62 µg/mL against various bacterial strains, showcasing its effectiveness as an antimicrobial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Escherichia coli | 7.50 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiadiazole core and substituents significantly affect biological activity:
- Electron Donating Groups : The presence of electron-donating groups like methoxy at positions 2 and 5 on the phenyl ring enhances the compound's potency.
- Ethyl Group : The ethyl substitution at position 4 of the thiadiazole ring contributes positively to the overall biological activity by improving lipophilicity and cellular uptake .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of this compound on various cancer cell lines:
- Methodology : Cell viability assays were conducted using MTT assays post-treatment with varying concentrations of the compound.
- Results : The compound showed a dose-dependent decrease in cell viability across multiple cancer types, with significant effects noted in liver cancer cells (HepG-2) .
Case Study 2: Antimicrobial Properties
Another study focused on evaluating the antimicrobial properties of this compound against clinical isolates:
Q & A
Q. What synthetic methodologies are optimal for preparing N-(2,5-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide?
The compound can be synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. Cyclization steps involving iodine and triethylamine in acetonitrile or DMF are critical for thiadiazole ring formation. Intermediate purification via column chromatography and structural validation by NMR (¹H/¹³C) and HRMS are essential .
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : ¹H NMR (δ 7.5–6.5 ppm for aromatic protons, δ 3.8–3.7 ppm for methoxy groups) and ¹³C NMR (δ 160–165 ppm for carboxamide carbonyls, δ 55–60 ppm for methoxy carbons) confirm substituent positions.
- HRMS : Exact mass analysis (e.g., m/z 343.0852 for C16H14N4O3S) validates molecular composition .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles for stereochemical accuracy .
Q. What preliminary biological screening approaches are recommended?
Screen for antimicrobial, antitumor, or enzyme-inhibitory activity using:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
- Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
- Targeted assays : Matrix metalloproteinase (MMP) inhibition studies, given structural similarity to known protease inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Replace the ethyl group with pyridinyl (see ) or fluorinated moieties to enhance target binding.
- Methoxy positioning : Compare 2,5-dimethoxy with 2,6-dimethoxy derivatives (e.g., ’s compound 18r) to assess steric/electronic effects on activity.
- Thiadiazole modification : Introduce sulfur-rich substituents (e.g., -SCF3) to improve metabolic stability .
Q. What advanced analytical techniques resolve contradictions in spectral or crystallographic data?
- 2D NMR : HSQC and HMBC correlations differentiate overlapping signals in complex aromatic regions.
- DSC/TGA : Assess thermal stability and polymorphic forms.
- Synchrotron XRD : High-resolution crystallography resolves disorder in the thiadiazole ring or methoxy groups .
Q. How does this compound interact with biological targets at the molecular level?
- Docking simulations : Use AutoDock Vina or Schrödinger to model binding to MMPs or kinase domains.
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (KD, kon/koff).
- Cryo-EM : For large targets, resolve compound-protein interactions at near-atomic resolution .
Q. What strategies mitigate toxicity or off-target effects in preclinical studies?
- Metabolic profiling : LC-MS/MS identifies phase I/II metabolites in hepatocyte models.
- hERG assay : Screen for cardiac toxicity via patch-clamp electrophysiology.
- Selectivity panels : Test against 100+ kinases/proteases to identify off-target binding .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Validation Method |
|---|---|---|---|
| Cyclization | I2, Et3N, DMF, 80°C | 72% | ¹H NMR, TLC |
| Coupling | HBTU, DIPEA, DMF, RT | 85% | HRMS, ¹³C NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
